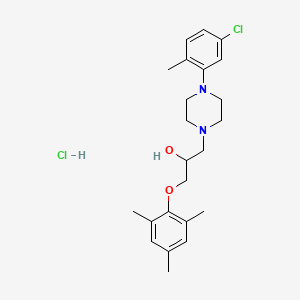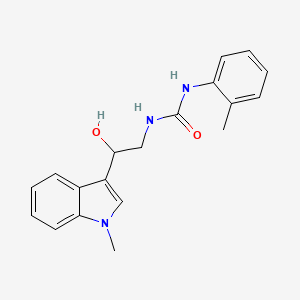
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)urea is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known by its chemical name, LMT-28, and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Crystal Structure Analysis :
- A study by Saharin et al. (2008) examined a related compound with a similar structure, focusing on its crystal structure. The indole component of the molecule was found to be planar and twisted at a significant angle relative to the rest of the molecule. This structural feature is important for understanding the compound's biological activity and interactions.
Molecular Rearrangement and Derivative Formation :
- Research by Klásek et al. (2007) explored the molecular rearrangement of similar indole derivatives, leading to the formation of new compounds. This kind of study is crucial for developing novel pharmaceuticals and understanding the chemical behavior of indole-based compounds.
Synthesis and Structural Characterization :
- A study by Hu et al. (2018) focused on the synthesis and structural characterization of a similar compound. They explored its potential antitumor activity and conducted docking studies to understand its interaction with biological targets.
Chemical Transformations and Potential Applications :
- The work of Kaptı et al. (2016) involved the synthesis of a series of compounds derived from a similar indole-urea structure. Their research contributes to understanding the chemical transformations and potential applications of these compounds.
Antioxidant Activity Evaluation :
- George et al. (2010) investigated the antioxidant activity of compounds derived from similar chemical structures. This kind of research is vital for developing new therapeutic agents with potential antioxidant properties.
properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-7-3-5-9-16(13)21-19(24)20-11-18(23)15-12-22(2)17-10-6-4-8-14(15)17/h3-10,12,18,23H,11H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKJBKADGMIGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

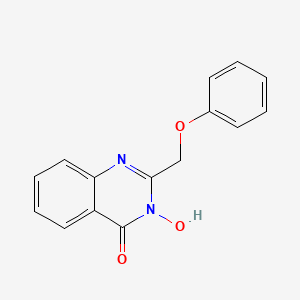

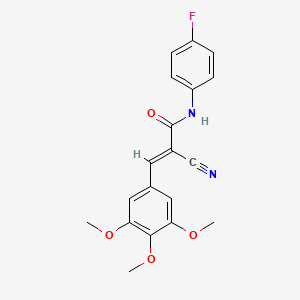
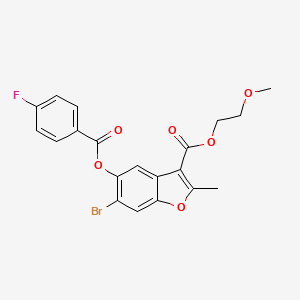
![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)
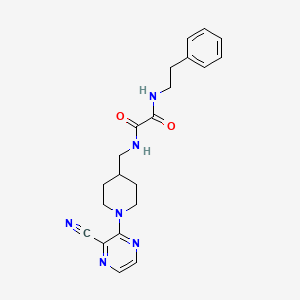
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)
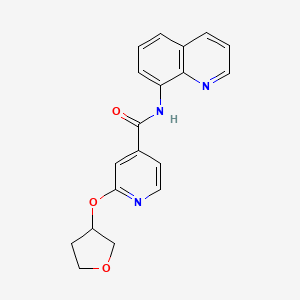
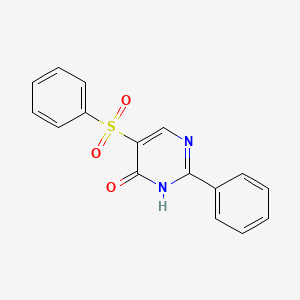

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)
